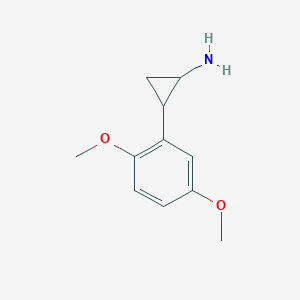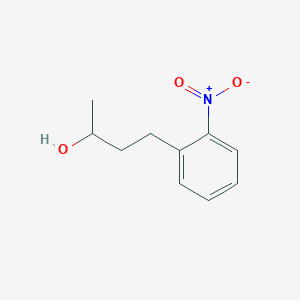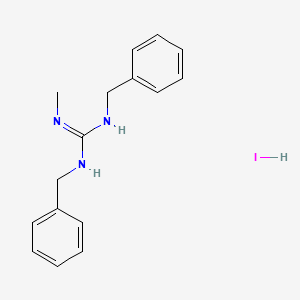
N,N'-dibenzyl-N''-methylguanidinehydroiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-dibenzyl-N’'-methylguanidinehydroiodide is a chemical compound that belongs to the class of guanidines It is characterized by the presence of two benzyl groups and one methyl group attached to the guanidine core, with hydroiodide as the counter ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-dibenzyl-N’‘-methylguanidinehydroiodide typically involves the reaction of N,N’-dibenzylguanidine with methyl iodide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The product is then isolated by precipitation or crystallization.
Industrial Production Methods
In an industrial setting, the production of N,N’-dibenzyl-N’'-methylguanidinehydroiodide may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-dibenzyl-N’'-methylguanidinehydroiodide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium on carbon, and are carried out under an inert atmosphere.
Major Products Formed
Oxidation: N,N’-dibenzyl-N’'-methylguanidine N-oxide.
Reduction: N,N’-dibenzyl-N’'-methylamine.
Substitution: Various substituted derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
N,N’-dibenzyl-N’'-methylguanidinehydroiodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of guanidine derivatives.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N,N’-dibenzyl-N’'-methylguanidinehydroiodide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
N,N-dibenzylguanidine: Similar structure but lacks the methyl group.
N,N-dimethylguanidine: Contains two methyl groups instead of benzyl groups.
N,N’-dibenzyl-N’'-methylguanidine: Similar structure but without the hydroiodide counter ion.
Uniqueness
N,N’-dibenzyl-N’'-methylguanidinehydroiodide is unique due to the presence of both benzyl and methyl groups, which confer specific chemical properties and reactivity. The hydroiodide counter ion also influences its solubility and stability, making it distinct from other guanidine derivatives.
Propiedades
Fórmula molecular |
C16H20IN3 |
|---|---|
Peso molecular |
381.25 g/mol |
Nombre IUPAC |
1,3-dibenzyl-2-methylguanidine;hydroiodide |
InChI |
InChI=1S/C16H19N3.HI/c1-17-16(18-12-14-8-4-2-5-9-14)19-13-15-10-6-3-7-11-15;/h2-11H,12-13H2,1H3,(H2,17,18,19);1H |
Clave InChI |
XVSVJCKBFBSIFW-UHFFFAOYSA-N |
SMILES canónico |
CN=C(NCC1=CC=CC=C1)NCC2=CC=CC=C2.I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


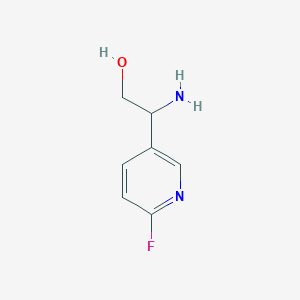
![3-{1-[(Tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}propanoicacid](/img/structure/B13592974.png)
![4-[6-(Trifluoromethyl)-3-pyridinyl]-2-pyrrolidinone](/img/structure/B13592977.png)
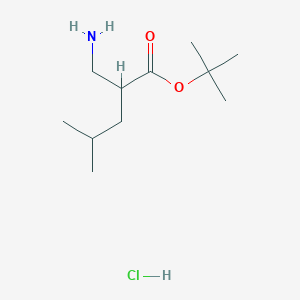
![4-{[4-(Pyrrolidin-1-yl)phenyl]methyl}piperidine](/img/structure/B13592998.png)
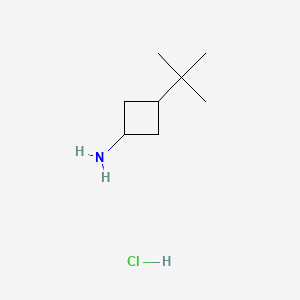
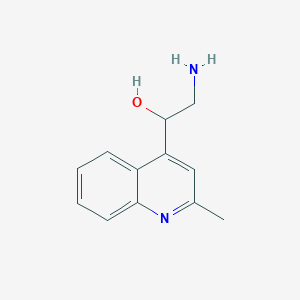

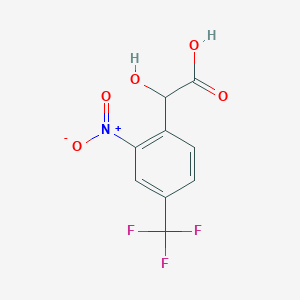
![tert-butyl N-{[2-(trifluoromethyl)imidazo[1,2-a]pyridin-8-yl]methyl}carbamate](/img/structure/B13593021.png)
![3-[(4-Methoxy-1-naphthalenyl)oxy]azetidine](/img/structure/B13593023.png)
